N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzofuran oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
Uniqueness
Compared to similar compounds, N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-16-11-15(21)7-8-17(16)26-19(13)20(25)23-18-9-10-22-24(18)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,25) |
InChI Key |
PNSYRWXFMCAMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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